3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]propanamide
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Overview
Description
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the nitration of a pyrazole derivative followed by coupling with a piperidine derivative under controlled conditions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as tetrahydrofuran for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors to ensure consistency and efficiency. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to ensure the selectivity and yield of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-4-nitro-1H-pyrazol-3-yl)(phenyl)methanone: Another pyrazole derivative with similar structural features.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: A related compound with a different substitution pattern on the pyrazole ring.
Quinolinyl-pyrazoles: Compounds that combine pyrazole and quinoline moieties, offering unique pharmacological properties.
Uniqueness
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is unique due to its dual pyrazole rings and the presence of both nitro and piperidine functional groups
Properties
Molecular Formula |
C17H23N7O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]propanamide |
InChI |
InChI=1S/C17H23N7O4/c1-12-14(24(27)28)11-19-23(12)9-6-15(25)20-13-10-18-21(2)16(13)17(26)22-7-4-3-5-8-22/h10-11H,3-9H2,1-2H3,(H,20,25) |
InChI Key |
NIUXIWFPBTVFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NC2=C(N(N=C2)C)C(=O)N3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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